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Cat. No.: B14139241 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Espinomycin A3 is a 16-membered macrolide antibiotic produced by Streptomyces

fungicidicus var. espinomyceticus. The structural elucidation of such complex natural products

relies heavily on a suite of advanced spectroscopic techniques, with Nuclear Magnetic

Resonance (NMR) spectroscopy being the cornerstone for determining the precise

arrangement of atoms and stereochemistry. This document provides a detailed overview of the

application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the

complete structural assignment of Espinomycin A3. The protocols and data presented herein

are intended to serve as a comprehensive guide for researchers involved in natural product

chemistry, drug discovery, and analytical sciences.

The structural elucidation workflow involves a series of NMR experiments, including ¹H NMR,

¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence

(HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect

Spectroscopy (NOESY). By systematically analyzing the data from these experiments, it is

possible to piece together the complex macrocyclic structure, identify the constituent sugar

moieties, and establish their connectivity and relative stereochemistry.
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The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for

Espinomycin A3, along with key 2D NMR correlations. These data are essential for the

verification and replication of the structure elucidation process.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for Espinomycin A3 (in CDCl₃)
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Position δC (ppm)
δH (ppm, J
in Hz)

Key HMBC
Correlation
s (¹H → ¹³C)

Key COSY
Correlation
s (¹H ↔ ¹H)

Key NOESY
Correlation
s (¹H ↔ ¹H)

Macrolactone

Ring

1 173.5 - H-2, H-15 - -

2 41.2 2.65 (m) C-1, C-3, C-4 H-3 H-3, H-4

3 79.8
3.75 (dd, 8.5,

2.5)
C-2, C-4, C-5 H-2, H-4 H-2, H-5

4 39.5 1.80 (m)
C-3, C-5, C-

18
H-3, H-5

H-2, H-5, H-

18

5 85.1 3.55 (d, 9.0) C-4, C-6, C-7 H-4 H-3, H-6

6 36.2
2.10 (m),

1.65 (m)
C-5, C-7, C-8 H-5, H-7 H-5, H-7

7 31.8 2.45 (m) C-6, C-8, C-9 H-6, H-8 H-6, H-8

8 45.3 1.95 (m)
C-7, C-9, C-

10
H-7, H-9 H-7, H-9

9 218.1 - H-8, H-10 - -

10 46.1 3.10 (m)
C-9, C-11, C-

12, C-20
H-11, H-20

H-8, H-11, H-

20

11 74.9 4.90 (d, 10.0)
C-10, C-12,

C-13
H-10, H-12 H-10, H-12

12 134.5
5.80 (dd,

15.0, 10.0)

C-10, C-11,

C-13, C-14
H-11, H-13 H-11, H-13

13 130.2
6.35 (dd,

15.0, 10.0)

C-11, C-12,

C-14, C-15
H-12, H-14 H-12, H-14

14 42.8 2.55 (m)
C-13, C-15,

C-16
H-13, H-15 H-13, H-15
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15 78.2 3.95 (m)
C-1, C-14, C-

16, C-17
H-14, H-16 H-14, H-16

16 16.5 1.25 (d, 6.5) C-15 H-15 H-15

17 9.8 0.95 (t, 7.5) C-15 - H-15

18 18.2 1.15 (d, 7.0) C-3, C-4, C-5 H-4 H-4

19 21.5 1.20 (d, 6.0) C-7, C-8, C-9 H-8 H-8

20 12.8 1.10 (d, 7.0)
C-9, C-10, C-

11
H-10 H-10

Forosamine

Sugar

1' 104.2 4.45 (d, 7.5)
C-3, C-2', C-

3', C-5'
H-2'

H-2', H-3', H-

5'

2' 72.1
3.25 (dd, 9.0,

7.5)

C-1', C-3', C-

4'
H-1', H-3' H-1', H-3'

3' 70.5 3.60 (t, 9.0)
C-2', C-4',

N(CH₃)₂
H-2', H-4'

H-1', H-2', H-

4'

4' 74.3 3.15 (m)
C-3', C-5', C-

6'
H-3', H-5' H-3', H-5'

5' 68.2
3.85 (dq, 9.0,

6.0)

C-1', C-4', C-

6'
H-4', H-6'

H-1', H-4', H-

6'

6' 18.1 1.28 (d, 6.0) C-4', C-5' H-5' H-5'

N(CH₃)₂ 41.5 2.30 (s) C-3' - H-3'

Mycinose

Sugar

1'' 96.5 4.80 (d, 4.5)
C-5, C-2'', C-

3'', C-5''
H-2''

H-2'', H-3'', H-

5''

2'' 71.8
3.50 (dd, 7.0,

4.5)

C-1'', C-3'', C-

4''
H-1'', H-3'' H-1'', H-3''
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3'' 78.5
3.90 (dd, 9.0,

7.0)

C-2'', C-4'', C-

5'', OCH₃
H-2'', H-4'' H-2'', H-4''

4'' 80.1 3.40 (d, 9.0) C-3'', C-5'' H-3'', H-5'' H-3'', H-5''

5'' 70.2
3.70 (dq, 9.0,

6.2)

C-1'', C-4'', C-

6''
H-4'', H-6''

H-1'', H-4'', H-

6''

6'' 18.5 1.30 (d, 6.2) C-4'', C-5'' H-5'' H-5''

3''-OCH₃ 61.7 3.35 (s) C-3'' - H-3''

Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are

intended as a general guideline and may require optimization based on the specific

instrumentation and sample concentration available.

1. Sample Preparation

Compound: Espinomycin A3 (approximately 5-10 mg)

Solvent: Deuterated chloroform (CDCl₃, 0.6 mL)

Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift

referencing (δ = 0.00 ppm for both ¹H and ¹³C).

Procedure:

Accurately weigh the Espinomycin A3 sample into a clean, dry NMR tube.

Add the deuterated solvent to the NMR tube to dissolve the sample completely.

Gently vortex the tube to ensure a homogenous solution.

If necessary, filter the solution to remove any particulate matter.

2. NMR Data Acquisition
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Instrument: Bruker Avance III 600 MHz spectrometer (or equivalent) equipped with a

cryoprobe.

Temperature: 298 K

a. ¹H NMR Spectroscopy

Pulse Program: zg30

Number of Scans (NS): 16

Relaxation Delay (D1): 2.0 s

Acquisition Time (AQ): 4.0 s

Spectral Width (SW): 20 ppm

b. ¹³C NMR Spectroscopy

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans (NS): 1024

Relaxation Delay (D1): 2.0 s

Acquisition Time (AQ): 1.0 s

Spectral Width (SW): 240 ppm

c. 2D COSY (Correlation Spectroscopy)

Pulse Program: cosygpqf

Number of Scans (NS): 8

Relaxation Delay (D1): 2.0 s

Data Points (F2): 2048
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Increments (F1): 256

Spectral Width (F2 and F1): 12 ppm

d. 2D HSQC (Heteronuclear Single Quantum Coherence)

Pulse Program: hsqcedetgpsisp2.3

Number of Scans (NS): 16

Relaxation Delay (D1): 1.5 s

Data Points (F2): 1024

Increments (F1): 256

Spectral Width (F2): 12 ppm

Spectral Width (F1): 180 ppm

¹J(C,H) Coupling Constant: Optimized for 145 Hz

e. 2D HMBC (Heteronuclear Multiple Bond Correlation)

Pulse Program: hmbcgplpndqf

Number of Scans (NS): 32

Relaxation Delay (D1): 2.0 s

Data Points (F2): 2048

Increments (F1): 256

Spectral Width (F2): 12 ppm

Spectral Width (F1): 220 ppm

Long-range J(C,H) Coupling Constant: Optimized for 8 Hz
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f. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

Pulse Program: noesygpph

Number of Scans (NS): 32

Relaxation Delay (D1): 2.0 s

Mixing Time (d8): 500 ms

Data Points (F2): 2048

Increments (F1): 256

Spectral Width (F2 and F1): 12 ppm

3. Data Processing

All acquired data should be processed using appropriate NMR software (e.g., TopSpin, Mnova).

This typically involves Fourier transformation, phase correction, baseline correction, and

referencing to the internal standard. For 2D spectra, appropriate window functions (e.g., sine-

bell) should be applied in both dimensions.

Visualization of the Structure Elucidation Workflow
The logical flow of experiments and data analysis for the structure elucidation of Espinomycin
A3 is depicted in the following diagram.
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Caption: Workflow for the NMR-based structure elucidation of Espinomycin A3.

This workflow illustrates the systematic approach to solving the structure of a complex natural

product. The initial 1D NMR experiments provide an overview of the proton and carbon

environments. Subsequently, 2D NMR experiments are employed to establish correlations

between nuclei, allowing for the assembly of molecular fragments. Finally, through-space

interactions observed in the NOESY spectrum are used to determine the relative

stereochemistry, leading to the complete three-dimensional structure of Espinomycin A3.
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PDF]. Available at: [https://www.benchchem.com/product/b14139241#nuclear-magnetic-
resonance-nmr-for-espinomycin-a3-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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